molecular formula C10H22Cl2N2 B6190500 N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride CAS No. 2648956-82-3

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride

Cat. No.: B6190500
CAS No.: 2648956-82-3
M. Wt: 241.20 g/mol
InChI Key: ARCGDRQLOHTKFG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride: . This compound is characterized by its unique structure, which includes a spirocyclic framework and a dihydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride may be used to study biological processes and interactions. Its unique structure allows for the exploration of new biological pathways and targets.

Medicine: In the medical field, this compound has potential applications in drug development. It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would depend on the specific biological system and the intended therapeutic effect.

Comparison with Similar Compounds

  • 7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate

Uniqueness: N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride is unique due to its spirocyclic structure and the presence of the dihydrochloride salt form. This combination of features distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

CAS No.

2648956-82-3

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-12(2)9-7-10(8-9)3-5-11-6-4-10;;/h9,11H,3-8H2,1-2H3;2*1H

InChI Key

ARCGDRQLOHTKFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC2(C1)CCNCC2.Cl.Cl

Purity

0

Origin of Product

United States

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